molecular formula C22H21ClN4O2 B2559519 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide CAS No. 1251598-39-6

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide

Cat. No.: B2559519
CAS No.: 1251598-39-6
M. Wt: 408.89
InChI Key: NBRCEOOFCGPWKI-UHFFFAOYSA-N
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Description

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzamide moiety, and a cyanobenzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors. The cyanobenzoyl group is introduced via a nucleophilic substitution reaction, where a suitable cyanobenzoyl chloride reacts with the piperidine intermediate. The final step involves the coupling of the methoxy group and the cyclopropylbenzamide moiety under controlled conditions, often using a base catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanobenzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanobenzoyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or benzamides.

Scientific Research Applications

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The piperidine ring and cyanobenzoyl group play crucial roles in its binding affinity and specificity. Pathways such as signal transduction and metabolic regulation may be influenced by this compound.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine and piperine share structural similarities.

    Benzamide derivatives: Compounds such as N-cyclopropylbenzamide exhibit similar functional groups.

Uniqueness

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1251598-39-6

Molecular Formula

C22H21ClN4O2

Molecular Weight

408.89

IUPAC Name

2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C22H21ClN4O2/c1-13(2)9-10-24-21(28)14-3-8-19-17(11-14)20-18(12-25-19)22(29)27(26-20)16-6-4-15(23)5-7-16/h3-8,11-13,26H,9-10H2,1-2H3,(H,24,28)

InChI Key

NBRCEOOFCGPWKI-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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